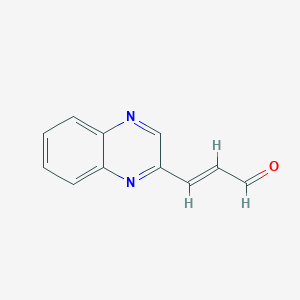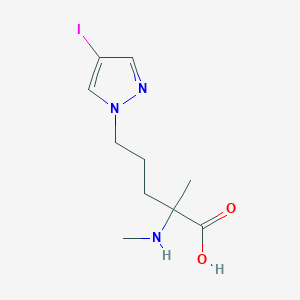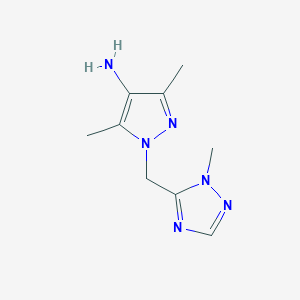
Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C14H23N3O2 and a molecular weight of 265.4 g/mol. This compound is known for its unique structure, which includes an azetidine ring, a piperidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate typically involves the reaction of 4-cyanopiperidine with tert-butyl azetidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted azetidine or piperidine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-(4-piperidinyl)-1-azetidinecarboxylate: Similar structure but lacks the nitrile group.
Tert-butyl 4-(3-cyanophenyl)piperidine-1-carboxylate: Contains a piperidine ring with a cyanophenyl group instead of an azetidine ring.
Uniqueness
Tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate is unique due to the presence of both an azetidine ring and a piperidine ring with a nitrile group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C14H23N3O2 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-cyanopiperidin-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O2/c1-13(2,3)19-12(18)17-8-11(9-17)14(10-15)4-6-16-7-5-14/h11,16H,4-9H2,1-3H3 |
Clave InChI |
WXOVIHCTXLEPEM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)C2(CCNCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)

![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
aminehydrochloride](/img/structure/B15325104.png)



![3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide](/img/structure/B15325122.png)




